Tyrosyl-glycyl-phenylalanyl-glycyl-glycine, also known as Historphin or OGP(10-14), is a naturally occurring pentapeptide. It is found as the C-terminal fragment of both Osteogenic Growth Peptide (OGP) and histone H4. [, , , , , ] Historphin exhibits a range of biological activities, notably in the fields of bone growth and hematopoiesis. [, , , ] It acts as a potent mitogen for osteoblastic and fibroblastic cells, stimulating their proliferation and differentiation. [, ] Additionally, Historphin demonstrates analgesic properties, acting on opioid receptors and exhibiting efficacy comparable to other opioid peptides like Leu-enkephalin and desmorphine. [, ]
Osteogenic Growth Peptide was first isolated from regenerating rat bone marrow by Bab et al. It is a 14-amino-acid peptide that corresponds to the C-terminal residues of histone H4. The specific sequence for OGP is ALKRQGRTLYGFGG, with OGP(10-14) representing the last five amino acids: TLYGF. This pentapeptide retains significant biological activity related to bone growth and regeneration .
OGP and its derivatives are classified as growth factors involved in bone metabolism. They play critical roles in osteoblast proliferation and differentiation, making them key players in bone regeneration processes .
The synthesis of Osteogenic Growth Peptide involves alternative translation from histone H4 mRNA. The translational initiation occurs at the 85th amino acid (AUG) of the histone H4 gene, resulting in a precursor peptide known as preOGP (amino acids 85-103). PreOGP is processed to yield OGP through the removal of its five amino-terminal residues .
For laboratory synthesis, methods such as solid-phase peptide synthesis (SPPS) are commonly employed. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides .
The molecular structure of Osteogenic Growth Peptide (10-14) consists of five amino acids: Threonine, Leucine, Tyrosine, Glycine, and Phenylalanine. The peptide's conformation is crucial for its biological activity, with studies indicating that specific structural features contribute to its binding affinity to receptors involved in osteogenesis .
Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy are often used to analyze the secondary structure and folding patterns of OGP(10-14), providing insights into how these characteristics influence its function .
Osteogenic Growth Peptide participates in various biochemical interactions that facilitate its role in bone metabolism. Notably, it binds to Osteogenic Growth Peptide Binding Protein (OGPBP), forming complexes that regulate its stability and availability in biological systems .
The interaction between OGP(10-14) and osteoblastic cells has been shown to stimulate cellular signaling pathways that promote proliferation and differentiation. This includes activation of mitogen-activated protein kinase pathways which are essential for osteoblastic activity .
The mechanism of action of Osteogenic Growth Peptide (10-14) involves binding to specific receptors on osteoblastic cells, leading to enhanced proliferation and differentiation into mature osteoblasts. This process is mediated by multiple signaling pathways, including the ERK1/2 pathway which activates downstream effectors crucial for bone formation .
Studies have demonstrated a biphasic dose-response relationship for OGP(10-14), where low concentrations stimulate osteoblast activity while higher concentrations may inhibit it. This nuanced response underscores the importance of precise dosing in therapeutic applications .
Osteogenic Growth Peptide (10-14) exhibits several notable physical and chemical properties:
These properties are critical for developing effective delivery systems for therapeutic applications in bone regeneration .
Osteogenic Growth Peptide (10-14) has significant potential in various scientific applications:
Osteogenic Growth Peptide (10-14) (OGP(10-14)), also known as historphin, is a linear pentapeptide with the primary amino acid sequence H-Tyr-Gly-Phe-Gly-Gly-OH (Tyr-Gly-Phe-Gly-Gly) [2] [4] [6]. This conserved C-terminal fragment represents residues 10-14 of the full-length 14-amino acid Osteogenic Growth Peptide (OGP) [1] [5]. The pentapeptide's molecular weight is 499.52 g/mol, with the chemical formula C₂₄H₂₉N₅O₇ [4] [6] [8].
Biochemical analyses reveal that the tyrosine (Tyr) residue at the N-terminus is critical for receptor engagement and biological activity, while the glycine-rich C-terminus (Gly-Gly) contributes to structural flexibility and interaction dynamics [1] [5]. The phenylalanine (Phe) residue at position 3 provides hydrophobic character essential for membrane interactions [7]. This pentapeptide sequence exhibits remarkable evolutionary conservation. Studies confirm identical amino acid sequences and immunoreactivity in human, rat, and mouse sera, indicating strong evolutionary pressure to maintain this bioactive motif [1] [3]. The sequence corresponds to residues 99-103 in human histone H4 (H4(99-103)) and residues 100-104 in rat histone H4 (H4(100-104)) [1] [5]. This high degree of conservation across mammalian species suggests fundamental biological importance in bone physiology.
Table 1: Primary Sequence Conservation of OGP(10-14) Across Species
Species | Histone H4 Position | Amino Acid Sequence |
---|---|---|
Human | 99-103 | Tyr-Gly-Phe-Gly-Gly |
Rat | 100-104 | Tyr-Gly-Phe-Gly-Gly |
Mouse | 100-104 | Tyr-Gly-Phe-Gly-Gly |
OGP(10-14) is generated through a tightly regulated proteolytic cascade. The full-length Osteogenic Growth Peptide (OGP), a 14-amino acid peptide (ALKRQGRTLYGFGG), is initially derived from alternative translation of histone H4 mRNA rather than proteolytic cleavage of the histone protein itself [1] [3]. Translational initiation occurs at an internal AUG codon (position 85 in histone H4 mRNA), producing a 19-amino acid precursor termed preOGP [1]. This precursor undergoes N-terminal processing to yield the mature 14-amino acid OGP (residues 90-103 of histone H4) [1] [5].
Subsequent proteolytic cleavage of OGP specifically between residues Thr9 and Tyr10 releases the bioactive pentapeptide OGP(10-14) (YGFGG) [1] [5]. This cleavage occurs physiologically when OGP dissociates from its carrier proteins in serum. Research indicates that OGP(10-14) represents the minimal bioactive sequence responsible for receptor binding and activation of intracellular signaling pathways, exhibiting potency equivalent to or greater than the full-length OGP molecule in osteogenic assays [1] [4] [5]. This proteolytic processing represents a critical activation step, transforming the circulating precursor into the cellularly active form.
The bioavailability and activity of OGP(10-14) are modulated through specific interactions with plasma carrier proteins. In systemic circulation, the majority of OGP/OGP(10-14) exists in complex with binding proteins, forming reservoirs of biologically inactive peptide [1] [3]. Two key binding systems have been characterized:
α₂-Macroglobulin (α₂M): This abundant plasma protein exists in distinct conformational states. Native α₂M binds OGP noncovalently and significantly enhances its mitogenic activity on osteoblasts. In contrast, activated α₂M (proteolytically modified) negatively regulates OGP activity [1]. This dual role positions α₂M as a critical physiological modulator of OGP bioavailability and function.
Osteogenic Growth Peptide Binding Proteins (OGPBP-1 and OGPBP-2): These endogenous binding complexes were identified in murine osteoblastic cells [1]. They function as high-affinity reservoirs that protect OGP from proteolytic degradation and clearance. The OGP-OGPBP complexes allow precise control over the availability of free peptide to target cells through regulated dissociation [1]. This system demonstrates autoregulation, where exogenous OGP upregulates or downregulates endogenous production at low and high concentrations, respectively.
Table 2: Key Binding Proteins for OGP(10-14) and Their Functions
Binding Protein | Conformation/Type | Effect on OGP(10-14) Activity | Proposed Physiological Role |
---|---|---|---|
α₂-Macroglobulin | Native form | Enhances mitogenic activity | Potentiates osteogenic signaling |
α₂-Macroglobulin | Activated form | Inhibits mitogenic activity | Attenuates osteogenic signaling |
OGPBP-1 | Endogenous complex | Sequesters peptide | Maintains reservoir, prevents degradation |
OGPBP-2 | Endogenous complex | Sequesters peptide | Autoregulation of peptide availability |
These interactions demonstrate sophisticated biochemical control mechanisms governing OGP(10-14) bioactivity. The binding kinetics and equilibrium between bound and free peptide directly influence its mitogenic and osteogenic potency [1] [3] [5].
OGP(10-14) exhibits significant differences in stability and bioavailability across mammalian species, primarily influenced by its interaction with plasma components and susceptibility to enzymatic degradation. In human, rat, and mouse sera, OGP(10-14) displays greater stability than the full-length OGP due to its smaller size and reduced protease susceptibility [1] [9]. However, its half-life in circulation is relatively short (minutes to hours) without carrier protein association [1] [9].
Studies comparing serum stability reveal species-specific variations:
The peptide's small size and hydrophilicity present bioavailability challenges in therapeutic contexts. In solution, unprotected OGP(10-14) undergoes rapid degradation by serum proteases and exhibits limited tissue penetration [7] [9]. Advanced delivery systems significantly enhance its stability and efficacy. Research demonstrates that encapsulation within photo-crosslinked GelMA/HAMA hydrogels extends the peptide's release profile to over 21 days while preserving bioactivity [9]. Similarly, immobilization on biomaterial surfaces via click chemistry conjugation protects against degradation and maintains localized osteogenic activity [7].
These stabilization strategies exploit the peptide's robust functional tolerance to N-terminal modification (e.g., methacrylation for photocrosslinking) without losing receptor-binding capacity at its C-terminal domain [7] [9]. Species-independent conservation of the active sequence enables cross-species bioactivity, but differential binding protein profiles and serum protease activities necessitate careful consideration in translational applications [1] [3] [10]. Age-related declines in circulating bioactive OGP(10-14) levels observed across species further highlight the importance of stability considerations in physiological and therapeutic contexts [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7